molecular formula C13H14ClN B8433303 3-Butyl-4-chloro quinoline

3-Butyl-4-chloro quinoline

Cat. No.: B8433303
M. Wt: 219.71 g/mol
InChI Key: NMSSWMDYHUMBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-4-chloro quinoline is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

3-butyl-4-chloroquinoline

InChI

InChI=1S/C13H14ClN/c1-2-3-6-10-9-15-12-8-5-4-7-11(12)13(10)14/h4-5,7-9H,2-3,6H2,1H3

InChI Key

NMSSWMDYHUMBNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2N=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 515 mg of the product of Step E and 0.6 ml of phosphorous oxychloride was heated for 2 hours at 120° C. and the mixture was cooled. 10 ml of water were added and the solution was alkalized to pH 9 with concentrated ammonium hydroxide. Extraction was carried out twice with methylene chloride and the extracts were washed with a saturated solution of sodium chloride, dried and evaporated to dryness. The residue was dissolved in 30 ml of ethanol and treated for 15 minutes at reflux in the presence of activated charcoal, followed by filtering on hyflosupercel to obtain 511 mg of the desired product.
Name
product
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.